molecular formula C7H10N2 B1337687 4,5-Dimethylpyridin-2-amine CAS No. 57963-11-8

4,5-Dimethylpyridin-2-amine

Cat. No. B1337687
M. Wt: 122.17 g/mol
InChI Key: VYQFIVPHBLAONR-UHFFFAOYSA-N
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Patent
US08969386B2

Procedure details

To a solution of 4,5-dimethylpyridin-2-amine (2.1 g, 0.02 mol) in acetic acid (40 mL) was added isobenzofuran-1,3-dione (2.5 g, 0.02 mol) at the room temperature. The mixture was heated at 90° C. overnight. The resulting solution was basified by saturated solution of NaHCO3 and extracted with ethyl acetate (50 mL×3). The combined organic layers were dried over anhydrous Na2SO4, filtered and evaporated under vacuum to give 2-(4,5-dimethylpyridin-2-yl)-isoindoline-1,3-dione (1.7 g, 40%) 1H NMR (300 MHz, DMSO) δ 8.33 (s, 1H), 7.97-7.91 (m, 4H), 7.32 (s, 1H), 2.30 (s, 3H), 2.27 (s, 3H).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][N:5]=[C:4]([NH2:9])[CH:3]=1.[C:10]1(=O)[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[C:12](=[O:19])[O:11]1.C([O-])(O)=O.[Na+]>C(O)(=O)C>[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][N:5]=[C:4]([N:9]2[C:10](=[O:11])[C:18]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[C:12]2=[O:19])[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
CC1=CC(=NC=C1C)N
Name
Quantity
2.5 g
Type
reactant
Smiles
C1(OC(C2=CC=CC=C12)=O)=O
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (50 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=NC=C1C)N1C(C2=CC=CC=C2C1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 33.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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